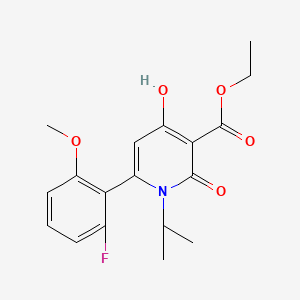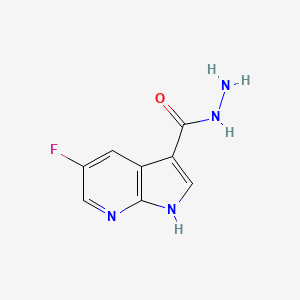
5-Fluoro-7-azaindole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-7-azaindole-3-carbohydrazide is a chemical compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-7-azaindole.
Acylation: The 5-fluoro-7-azaindole undergoes acylation at the C-3 position using trichloroacetyl chloride.
Hydrazine Reaction: The acylated product is then reacted with hydrazine to form the hydrazide derivative.
Final Product: The final product, this compound, is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5-Fluoro-7-azaindole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
5-Fluoro-7-azaindole-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a kinase inhibitor and in cancer research.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 5-Fluoro-7-azaindole-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to protein kinases, inhibiting their activity.
Pathways Involved: By inhibiting kinases, it can interfere with signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
5-Fluoro-7-azaindole: The parent compound without the carbohydrazide group.
7-Azaindole: A similar compound lacking the fluorine atom.
Indole-3-carbohydrazide: An indole derivative with a carbohydrazide group but without the azaindole structure.
Uniqueness
5-Fluoro-7-azaindole-3-carbohydrazide is unique due to the presence of both fluorine and carbohydrazide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
特性
分子式 |
C8H7FN4O |
|---|---|
分子量 |
194.17 g/mol |
IUPAC名 |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C8H7FN4O/c9-4-1-5-6(8(14)13-10)3-12-7(5)11-2-4/h1-3H,10H2,(H,11,12)(H,13,14) |
InChIキー |
UZHQDJCJDMKZHY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)NN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


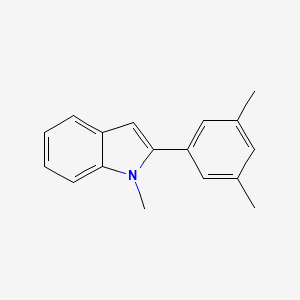
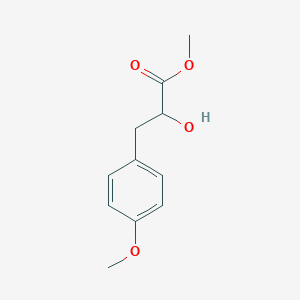
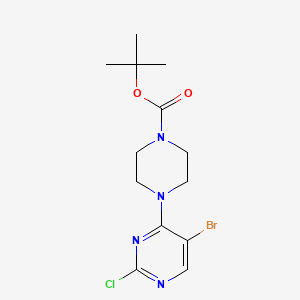
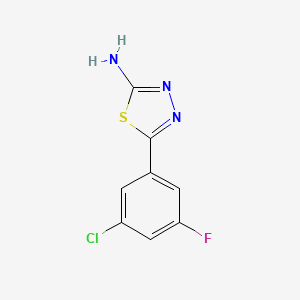
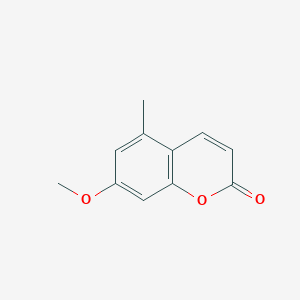
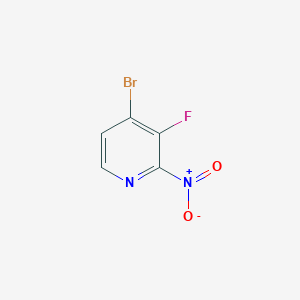
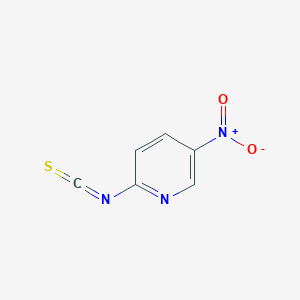
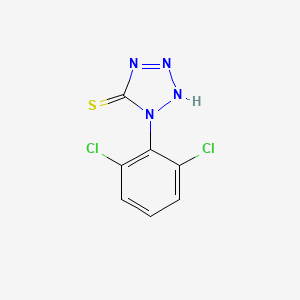
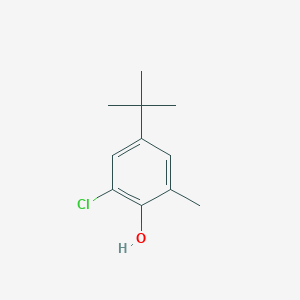
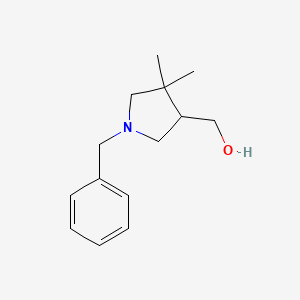
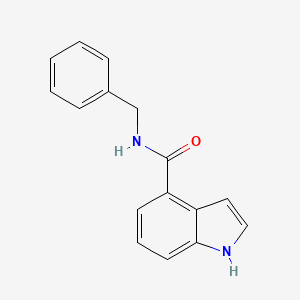
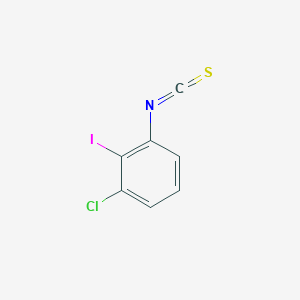
![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
